
3-(3-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(3-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide is a synthetic molecule that likely exhibits a complex structure due to the presence of multiple functional groups and aromatic systems. While the specific compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl and thiophenyl groups have been synthesized and studied for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves various organic reactions. For instance, a Michael reaction was used to synthesize a compound with a 4-chlorophenyl group, which involved reacting 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one with 3-amino-N-phenyl-3-thioxopropanamide under basic conditions . Another synthesis approach reported the formation of a chlorophenethyl compound through the reaction between 2-(3-chlorophenyl)ethan-1-amine and naproxen . These methods suggest that the synthesis of the compound may also involve similar reactions, possibly utilizing a chlorophenyl precursor and a thiophenyl-containing compound.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. X-ray analysis was used to determine the structure of a cyano-oxo-diphenylpentanamide derivative . NMR, UV, IR, and mass spectral data were employed to fully characterize a bio-functional hybrid molecule containing a chlorophenethyl moiety . These techniques would likely be applicable in analyzing the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in various studies. For example, the reaction of 2-acetyl thiophene with 4-chlorobenzaldehyde and ethyl cyanoacetate led to the formation of a chlorophenyl-cyano-thienyl-pyridinone compound . Additionally, intramolecular cyclization was used to synthesize a chlorophenyl-thiophenyl-pyrrolone derivative . These reactions indicate that the compound of interest may also undergo similar intramolecular cyclization or condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with chlorophenyl and thiophenyl groups have been studied to some extent. The properties are often influenced by the presence of these aromatic systems and the specific functional groups attached to them. While the exact properties of this compound are not provided, it can be inferred that its chlorophenyl and thiophenyl components would contribute to its overall chemical behavior and potential biological activity.
Aplicaciones Científicas De Investigación
Arylsubstituted Halogen(thiocyanato)amides
Research by Baranovskyi et al. (2018) explored the synthesis and antimicrobial properties of arylsubstituted halogen(thiocyanato)amides, including compounds similar to 3-(3-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide. They focused on the antibacterial and antifungal activities of these compounds (Baranovskyi et al., 2018).
Cytotoxic Evaluation of Acyl Derivatives
Gomez-Monterrey et al. (2011) conducted a study on the cytotoxicity and topoisomerase II inhibitory activity of 3-acyl derivatives of a thiophene-based system, which are structurally related to the compound . This research highlighted the potential use of these compounds in cancer treatment, especially in cell lines resistant to other treatments (Gomez-Monterrey et al., 2011).
Novel Thiophene and Benzothiophene Derivatives
A study by Mohareb et al. (2016) on novel thiophene and benzothiophene derivatives, which are structurally related to the compound , revealed their potential as anti-cancer agents. This study contributes to understanding the potential therapeutic uses of such compounds (Mohareb et al., 2016).
Simmons−Smith Cyclopropanation Reaction
The study of the Simmons−Smith cyclopropanation reaction by Bernardi et al. (1997) is relevant for understanding the chemical behavior of compounds with cyclopropane groups like this compound. This research provides insights into the mechanisms and energetics of such reactions (Bernardi et al., 1997).
Chiroptical Changes in Supramolecular Assemblies
The work of Goto et al. (2002) on the chiroptical properties of optically active, regioregular polythiophene in different solvents offers insight into the behavior of thiophene-based compounds in various chemical environments. This research can be extrapolated to understand similar properties in compounds like this compound (Goto et al., 2002).
Novel Indole Based Hybrid Oxadiazole Scaffolds
A study by Nazir et al. (2018) on novel indole-based oxadiazole scaffolds with urease inhibitory activity provides insights into the biological activities of complex organic compounds, which can be relevant to understanding the potential biological applications of this compound (Nazir et al., 2018).
Crystal Structure and FT-IR Study
Prasanth et al. (2015) conducted a study on the crystal structure and FT-IR analysis of a thioamide derivative, which can provide valuable structural and spectral information relevant to similar compounds like this compound (Prasanth et al., 2015).
Mecanismo De Acción
Mode of Action
It’s known that many indole derivatives bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives . Similarly, thiophene derivatives have been found to exhibit a variety of pharmacological properties .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It’s known that many indole and thiophene derivatives have broad-spectrum biological activities .
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N-cyclopropyl-N-(2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c19-15-4-1-3-14(13-15)6-9-18(21)20(16-7-8-16)11-10-17-5-2-12-22-17/h1-5,12-13,16H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIMRKZHVFSRJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

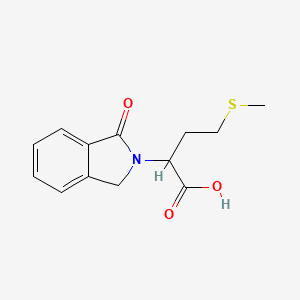
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2505021.png)
![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2505022.png)
![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2505024.png)
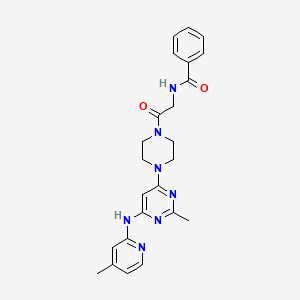

![Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2505030.png)
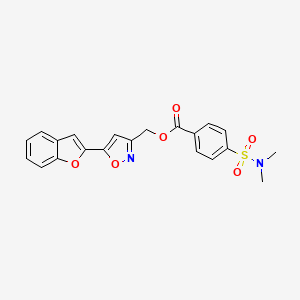
![N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2505032.png)
![5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide](/img/structure/B2505035.png)
![2-Chloro-N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]acetamide](/img/structure/B2505036.png)
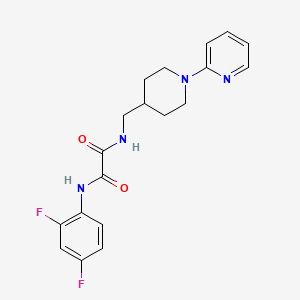
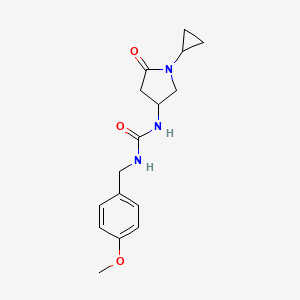
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2505041.png)